2-Nitroethanamine 2-Nitroethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18360794
InChI: InChI=1S/C2H6N2O2/c3-1-2-4(5)6/h1-3H2
SMILES:
Molecular Formula: C2H6N2O2
Molecular Weight: 90.08 g/mol

2-Nitroethanamine

CAS No.:

Cat. No.: VC18360794

Molecular Formula: C2H6N2O2

Molecular Weight: 90.08 g/mol

* For research use only. Not for human or veterinary use.

2-Nitroethanamine -

Specification

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
IUPAC Name 2-nitroethanamine
Standard InChI InChI=1S/C2H6N2O2/c3-1-2-4(5)6/h1-3H2
Standard InChI Key VZUKEVFHSPMCSH-UHFFFAOYSA-N
Canonical SMILES C(C[N+](=O)[O-])N

Introduction

Chemical Identification and Structural Analysis

Molecular Identity and Nomenclature

2-Nitroethanamine, systematically named 2-nitroethan-1-amine, belongs to the class of nitroalkanes. Its IUPAC name reflects the presence of a nitro group (–NO₂) at the second carbon of a two-carbon amine chain . The molecular formula C₂H₆N₂O₂ confirms its composition: two carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms .

Table 1: Key Identifiers of 2-Nitroethanamine

PropertyValueSource
IUPAC Name2-nitroethanamine
Molecular FormulaC₂H₆N₂O₂
Molecular Weight90.08 g/mol
CAS Registry Number44397-83-3
SMILESC(CN+[O-])N
InChI KeyVZUKEVFHSPMCSH-UHFFFAOYSA-N

Structural Features

The compound’s structure comprises a primary amine (–NH₂) bonded to a carbon adjacent to a nitro group. The SMILES notation C(C[N+](=O)[O-])N delineates this arrangement, with the nitro group adopting a resonance-stabilized planar configuration . The InChIKey VZUKEVFHSPMCSH-UHFFFAOYSA-N encodes stereochemical and connectivity data, confirming the absence of chiral centers in the molecule .

X-ray crystallography and computational models reveal a staggered conformation in the gaseous phase, minimizing steric hindrance between the nitro and amine groups. The nitro group’s electron-withdrawing nature significantly reduces the basicity of the adjacent amine, a phenomenon consistent with nitro-substituted amines .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

While experimental data on melting/boiling points and solubility remain scarce, computational studies predict a polar nature due to the nitro group’s dipole moment (≈3.1 D). The amine group’s pKa is estimated at ≈8.5, markedly lower than unsubstituted ethanamine (pKa ≈10.7), reflecting the nitro group’s electron-withdrawing effects .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coeff.)-0.45PubChem Computed
Molar Refractivity20.3 cm³/molPubChem Computed
Polar Surface Area89.4 ŲPubChem Computed

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1550–1350 cm⁻¹ (N–O asymmetric stretch) and 3355 cm⁻¹ (N–H stretch) .

  • ¹H NMR: A triplet at δ 1.4–1.5 ppm (CH₂–NH₂) and a quartet at δ 4.2–4.3 ppm (CH₂–NO₂) .

Synthesis and Manufacturing Considerations

Synthetic Routes

  • Nitration of Ethanamine: Direct nitration using HNO₃/H₂SO₄, though regioselectivity challenges may arise.

  • Nucleophilic Substitution: Reaction of 2-chloroethanamine with AgNO₂, yielding the nitro derivative via an SN2 mechanism .

Challenges in Production

Steric and electronic factors complicate selective nitration. The amine group’s susceptibility to oxidation necessitates protective strategies, such as acetylation, prior to nitration .

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